S-Adenosyl-L-methionine (disulfate tosylate)

Vue d'ensemble

Description

S-Adenosyl-L-methionine (disulfate tosylate) is a biologically active compound that plays a crucial role in various biochemical processes. It is a derivative of S-Adenosyl-L-methionine, which is involved in methyl group transfers, transsulfuration, and aminopropylation reactions. This compound is essential for cellular growth, repair, and maintenance, and it is found in all living organisms .

Mécanisme D'action

Target of Action

S-Adenosyl-L-Methionine (SAMe) is a naturally occurring compound that is found in almost every tissue and fluid in the body . It plays a crucial role in cellular growth and repair, and it maintains the phospho-bilipid layer in cell membranes . SAMe is also involved in the regulation of several hormones and neurotransmitters that affect mood .

Mode of Action

SAMe is a common cosubstrate involved in methyl group transfers, transsulfuration, and aminopropylation . It acts as a methyl donor in the biosynthesis of both DNA and RNA nucleic acids, phospholipids, proteins, epinephrine, melatonin, creatine, and other molecules . The transfer of the methyl group from SAMe by methyltransferase yields S-adenosylhomocysteine, which is hydrolyzed to adenosine and homocysteine .

Biochemical Pathways

SAMe is involved in different biochemical pathways like the methionine cycle and transsulfuration, which are correlated to the so-called one-carbon metabolism . More than 40 methyl transfers from SAMe are known, to various substrates such as nucleic acids, proteins, lipids, and secondary metabolites . It is also crucial to the biosynthesis of ethylene, an important plant hormone and signaling molecule .

Pharmacokinetics

Oral SAMe achieves peak plasma concentrations three to five hours after ingestion of an enteric-coated tablet (400–1000 mg). The half-life is about 100 minutes . A study found that a new form of SAMe, the phytate salt, displayed significantly better pharmacokinetic parameters compared to the SAMe tosylated form .

Action Environment

The action of SAMe can be influenced by environmental factors. For instance, there is a significant food effect for SAMe with a delayed time to maximum absorption going from 4.5 hours under fasted conditions to 13 hours under fed conditions, and area under the curve with food reduced to 55% of that seen under fasting conditions . Furthermore, SAMe may interact with some medicines or other dietary supplements .

Analyse Biochimique

Biochemical Properties

S-Adenosyl-L-methionine plays a crucial biochemical role in the body by donating a one-carbon methyl group in a process called transmethylation . It is involved in different biochemical pathways like the methionine cycle and transsulfuration, which are correlated to the so-called one-carbon metabolism . It is the main biological methyl donor in transmethylation reactions of substrates like proteins, lipids, neurotransmitters, and RNA and DNA .

Cellular Effects

S-Adenosyl-L-methionine helps produce and regulate hormones and maintain cell membranes . It remarkably protects hepatocytes from induced hepatotoxicity, probably by either changing the structure or compositions of membrane phospholipids or by modifying the interaction of the inducing agent with the intracellular drug-metabolizing enzyme systems .

Molecular Mechanism

The mechanism of action of S-Adenosyl-L-methionine involves the donation of a one-carbon methyl group in a process called transmethylation . This process is crucial for the methylation of various substrates such as nucleic acids, proteins, and lipids .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of S-Adenosyl-L-methionine can change over time. For instance, it has been found that a phytate anion protects S-Adenosyl-L-methionine from degradation, probably because of steric hindrance exerted by the counterion .

Metabolic Pathways

S-Adenosyl-L-methionine is involved in several metabolic pathways. It is synthesized from methionine and adenosine triphosphate (ATP) by the enzyme Methionine Adenosyl Transferase . After donating a methyl group, it is converted to S-adenosyl-L-homocysteine .

Subcellular Localization

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

S-Adenosyl-L-methionine (disulfate tosylate) is synthesized from adenosine triphosphate and methionine through the catalytic action of methionine adenosyltransferase. The reaction involves the transfer of a methyl group from methionine to adenosine triphosphate, forming S-Adenosyl-L-methionine. The disulfate tosylate form is then obtained by reacting S-Adenosyl-L-methionine with disulfate and tosylate reagents under controlled conditions .

Industrial Production Methods

Industrial production of S-Adenosyl-L-methionine (disulfate tosylate) involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce methionine adenosyltransferase, which catalyzes the formation of S-Adenosyl-L-methionine. The compound is then purified and converted to its disulfate tosylate form through chemical reactions .

Analyse Des Réactions Chimiques

Types of Reactions

S-Adenosyl-L-methionine (disulfate tosylate) undergoes various types of chemical reactions, including:

Methylation: It donates a methyl group to various substrates such as nucleic acids, proteins, and lipids.

Transsulfuration: It participates in the conversion of homocysteine to cysteine.

Aminopropylation: It is involved in the synthesis of polyamines

Common Reagents and Conditions

Common reagents used in these reactions include adenosine triphosphate, methionine, and various enzymes such as methionine adenosyltransferase. The reactions typically occur under physiological conditions, with specific pH and temperature requirements .

Major Products Formed

The major products formed from these reactions include methylated nucleic acids, proteins, lipids, cysteine, and polyamines .

Applications De Recherche Scientifique

S-Adenosyl-L-methionine (disulfate tosylate) has a wide range of scientific research applications, including:

Chemistry: It is used as a methyl donor in various chemical reactions.

Biology: It plays a crucial role in cellular metabolism and gene expression.

Medicine: It is used in the treatment of depression, liver disorders, and osteoarthritis.

Industry: It is used in the production of dietary supplements and pharmaceuticals .

Comparaison Avec Des Composés Similaires

Similar Compounds

S-Adenosyl-L-homocysteine: A product of S-Adenosyl-L-methionine after it donates its methyl group.

Methionine: An essential amino acid and precursor of S-Adenosyl-L-methionine.

Adenosine triphosphate: A substrate used in the synthesis of S-Adenosyl-L-methionine

Uniqueness

S-Adenosyl-L-methionine (disulfate tosylate) is unique due to its ability to participate in multiple biochemical pathways, including methylation, transsulfuration, and aminopropylation. Its role as a methyl donor is particularly significant, as it is involved in the regulation of gene expression and protein function .

Activité Biologique

S-Adenosyl-L-methionine (SAMe), particularly in its disulfate tosylate form, is a critical biological compound involved in numerous metabolic processes. It serves primarily as a methyl donor in various biochemical reactions, influencing methylation patterns crucial for gene regulation, neurotransmitter synthesis, and lipid metabolism. This article delves into the biological activity of SAMe disulfate tosylate, highlighting its pharmacological properties, therapeutic potential, and mechanisms of action.

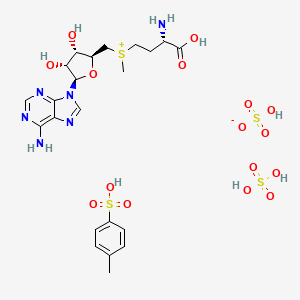

- Molecular Formula : C22H34N6O16S4

- Molecular Weight : 766.79 g/mol

- CAS Number : 97540-22-2

- Solubility : Soluble in DMSO (≥ 50 mg/mL) and water (30 mg/mL at 25°C)

- Storage Conditions : Store at 4°C, protected from light and moisture

Methylation and Enzyme Cofactor Role

SAMe is predominantly synthesized in the liver and acts as a cofactor for various methyltransferases involved in the methylation of DNA, proteins, and lipids. This process is vital for maintaining cellular function and regulating gene expression. The enzymatic activity of SAMe extends to:

- Catechol O-methyltransferase (COMT) : Involved in the metabolism of catecholamines.

- DNA Methyltransferases (DNMTs) : Critical for epigenetic regulation.

Protective Effects Against Hepatotoxicity

Research has demonstrated that SAMe disulfate tosylate exhibits protective effects against hepatotoxic agents such as carbon tetrachloride (CCl4). In vitro studies using primary cultured rat hepatocytes showed that SAMe ST significantly mitigated CCl4-induced hepatotoxicity by:

- Reducing leakage of liver enzymes (GOT and GPT).

- Enhancing urea-nitrogen secretion.

- Preserving membrane integrity and cellular function.

The protective mechanism is hypothesized to involve alterations in membrane phospholipid composition or modulation of intracellular drug-metabolizing enzyme systems .

Antitumor Properties

Recent studies suggest that SAMe may possess antitumor properties, particularly in oral squamous cell carcinoma (OSCC). It appears to counteract several pathological hallmarks associated with cancer progression through:

- Induction of apoptosis in malignant cells.

- Modulation of inflammatory responses.

- Enhancement of immune system activity.

These effects underscore SAMe's potential as an adjunctive therapy in cancer treatment .

Pharmacokinetics

Pharmacokinetic studies have shown that SAMe disulfate tosylate can be administered both orally and intravenously with favorable absorption profiles. Key findings include:

| Administration Route | C(max) (µmol/L) | T(max) (hours) | AUC(0-24) (µmol/L/h) | Half-life (hours) |

|---|---|---|---|---|

| Oral | 2.37 (men), 2.50 (women) | 5.40 (men), 5.20 (women) | 8.56 (men), 10.3 (women) | 6.06 (men), 6.28 (women) |

| IV | 127 (men), 211 (women) | 1.90 (men), 1.60 (women) | 329 (men), 480 (women) | 4.34 (men), 3.83 (women) |

These parameters indicate that intravenous administration results in significantly higher peak concentrations compared to oral dosing, highlighting the importance of formulation in therapeutic efficacy .

Clinical Applications

- Chronic Liver Disease : A study involving patients with chronic liver disease indicated that SAMe supplementation improved liver function tests and reduced symptoms associated with liver dysfunction.

- Depression : In a randomized controlled trial, SAMe was found to be effective in alleviating depressive symptoms, comparable to conventional antidepressants but with a better side effect profile.

- Osteoarthritis : Clinical evidence suggests that SAMe can reduce pain and improve joint function in osteoarthritis patients, acting as a safe alternative to non-steroidal anti-inflammatory drugs.

Propriétés

IUPAC Name |

[(3S)-3-amino-3-carboxypropyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium;hydrogen sulfate;4-methylbenzenesulfonic acid;sulfuric acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N6O5S.C7H8O3S.2H2O4S/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21;1-6-2-4-7(5-3-6)11(8,9)10;2*1-5(2,3)4/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25);2-5H,1H3,(H,8,9,10);2*(H2,1,2,3,4)/t7-,8+,10+,11+,14+,27?;;;/m0.../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDCFCHNAIMYBAZ-XQVUROGGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C[S+](CCC(C(=O)O)N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.OS(=O)(=O)O.OS(=O)(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C[S+](CC[C@@H](C(=O)O)N)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O.OS(=O)(=O)O.OS(=O)(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34N6O16S4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

766.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.